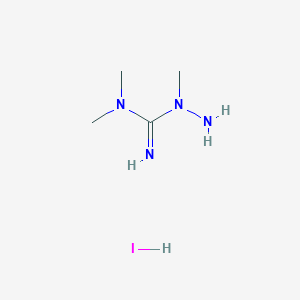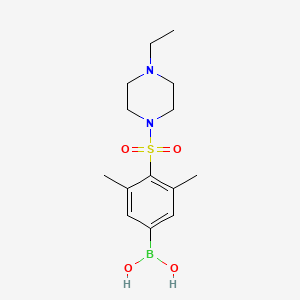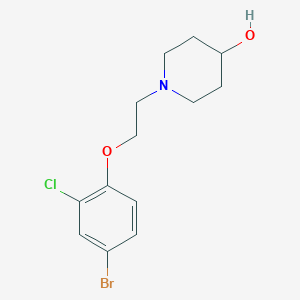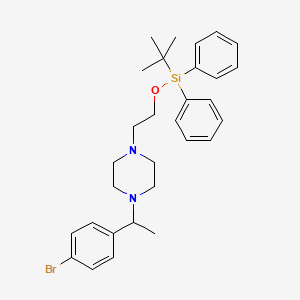
N-Hexadecanol (2,2,3,3...16,16,16-D31)
Übersicht
Beschreibung
N-Hexadecanol (2,2,3,3…16,16,16-D31), also known as Hexadecyl-d33 alcohol or Cetyl-d33 alcohol, is a free fatty acid alcohol . It is generally used as an emulsifier, emollient, opacifier, and surfactant in cosmetic formulations . The molecular formula is CD3(CD2)14CH2OH .
Molecular Structure Analysis
The molecular formula of N-Hexadecanol (2,2,3,3…16,16,16-D31) is CD3(CD2)14CH2OH . This indicates that it consists of a chain of 16 carbon atoms, with 31 of the hydrogen atoms replaced by deuterium (D), and a hydroxyl group (OH) attached to one end of the carbon chain.Physical And Chemical Properties Analysis
N-Hexadecanol (2,2,3,3…16,16,16-D31) has a molecular weight of 273.63 . It should be stored at room temperature away from light and moisture .Wissenschaftliche Forschungsanwendungen
Environmental and Health Impacts of Related Compounds
Toxic Neuropathies from Chemical Exposure
Research into the toxic effects of chemicals like n-Hexane, which is structurally related to N-Hexadecanol, has provided insights into mechanisms of neurotoxicity. Studies have shown that exposure to certain solvents can cause central-peripheral axonopathies, characterized by distal axon swelling and degeneration. This understanding helps in assessing occupational risks and developing preventive measures against chemical exposure (LoPachin & Gavin, 2015).
Environmental Persistence and Effects of Brominated Flame Retardants
Another area of research relevant to N-Hexadecanol's broader chemical family includes studies on brominated flame retardants (BFRs). These studies have examined the environmental occurrence, fate, and toxicity of novel brominated flame retardants, highlighting their widespread use and ubiquity in the environment. Such research underscores the importance of understanding the environmental and health impacts of chemical compounds used in industry (Xiong et al., 2019).
Applications in Material Science
Use in Polymeric Materials for Flame Retardancy
Research has explored the synthesis, properties, and applications of hexa-substituted cyclotriphosphazenes, compounds that, like N-Hexadecanol, can be modified to enhance flame retardancy and dielectric properties in materials. This demonstrates the utility of certain chemical compounds in improving the safety and performance of polymers and other materials (Usri et al., 2021).
Nanoparticles for Environmental Remediation
Studies on the reduction of hexavalent chromium using inorganic nanoparticles have shown how chemical compounds can be engineered at the nanoscale for environmental cleanup. This research provides a foundation for developing technologies that mitigate pollution and address chemical hazards in the environment (Farooqi et al., 2020).
Safety And Hazards
N-Hexadecanol (2,2,3,3…16,16,16-D31) is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNKGSJHAJOGX-SAQPIRCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hexadecanol (2,2,3,3...16,16,16-D31) | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


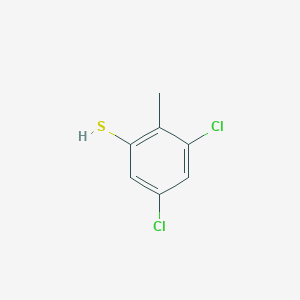
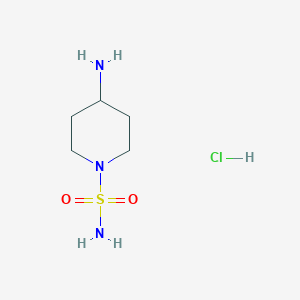

![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)
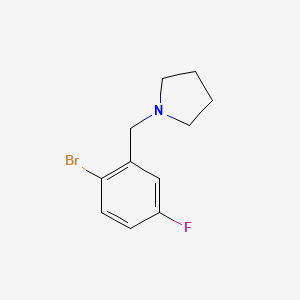
![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)
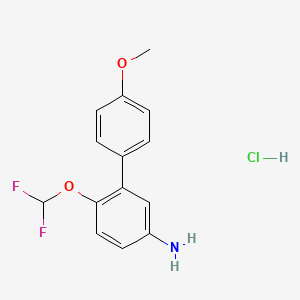
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)
